REACTION_CXSMILES
|
[NH:1]=[C:2]1[CH2:6][CH2:5][CH2:4][N:3]1[CH3:7].[CH3:8][O:9][C:10]1[CH:11]=[C:12]([N:18]=[C:19]=[O:20])[CH:13]=[CH:14][C:15]=1[O:16][CH3:17]>C1C=CC=CC=1>[CH3:7][N:3]1[CH2:4][CH2:5][CH2:6][C:2]1=[N:1][C:19]([NH:18][C:12]1[CH:13]=[CH:14][C:15]([O:16][CH3:17])=[C:10]([O:9][CH3:8])[CH:11]=1)=[O:20]
|
Name
|
|
Quantity
|
0.055 mol
|
Type
|
reactant
|
Smiles
|
N=C1N(CCC1)C
|
Name
|
|
Quantity
|
0.055 mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1OC)N=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at room temperature overnight (about 16 hrs.)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
After dissolving 5.4 g
|
Type
|
ADDITION
|
Details
|
is added dropwise to the solution
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated in vacuo
|
Type
|
TEMPERATURE
|
Details
|
on cooling
|
Type
|
CUSTOM
|
Details
|
is triturated with anhydrous methanol
|
Type
|
CUSTOM
|
Details
|
recrystallizations from methanol
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(CCC1)=NC(=O)NC1=CC(=C(C=C1)OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |